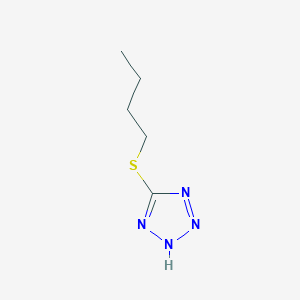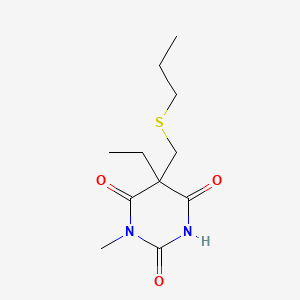![molecular formula C12H16N2O2S B13810093 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione CAS No. 67196-43-4](/img/structure/B13810093.png)
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspiro family, characterized by a spiro linkage between two nitrogen atoms. The presence of a thioxo group adds to its distinct chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a thioxo compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process typically involves crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The diazaspiro structure allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted diazaspiro compounds.
Scientific Research Applications
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure allows for unique binding interactions with biological molecules, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione: Similar structure with a methyl group instead of a propyl group.
11-Ethyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione: Contains an ethyl group instead of a propyl group.
Uniqueness
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also adds to its distinct properties, making it a valuable compound for various research applications .
Properties
CAS No. |
67196-43-4 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
11-propyl-3-sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione |
InChI |
InChI=1S/C12H16N2O2S/c1-2-5-8-6-3-4-7-12(8)9(15)13-11(17)14-10(12)16/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
PCBBKKQNUZLXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC=CCC12C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
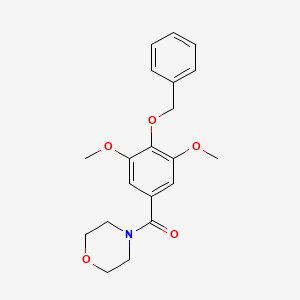
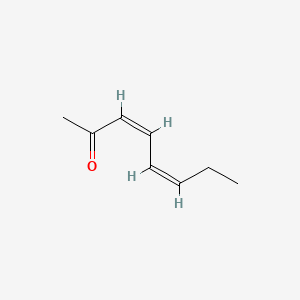
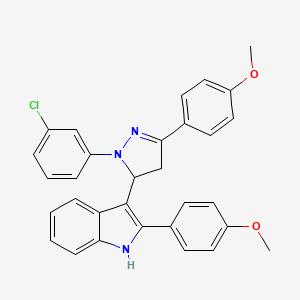

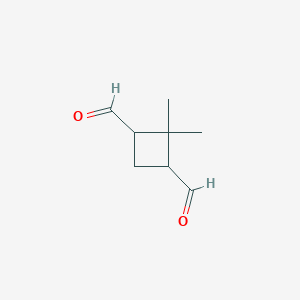
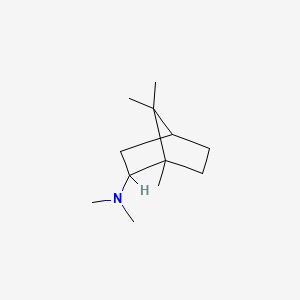
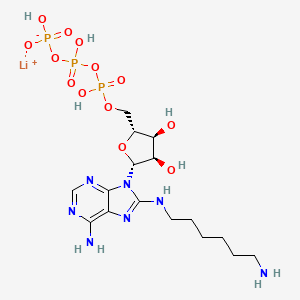
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
